Vesicular stomatitis virus G peptide acetate is derived from the glycoprotein of the vesicular stomatitis virus, a member of the Rhabdoviridae family. This compound plays a crucial role in the viral life cycle, particularly in facilitating viral entry into host cells. The peptide is often utilized in various biotechnological applications, especially in gene delivery and viral vector development.
The vesicular stomatitis virus G protein is obtained from the vesicular stomatitis virus, which primarily infects livestock and can cause economic losses in the agricultural sector. The G protein is essential for the virus's ability to infect host cells by mediating membrane fusion.
Vesicular stomatitis virus G peptide acetate is classified as a viral glycoprotein. It is categorized under viral proteins that facilitate entry and fusion processes during viral infections.
The synthesis of vesicular stomatitis virus G peptide acetate typically involves recombinant DNA technology. The gene encoding the G protein is cloned into an appropriate expression vector, which is then introduced into host cells such as Escherichia coli or mammalian cell lines.
Technical Details:
The molecular structure of vesicular stomatitis virus G peptide acetate consists of a transmembrane domain and a cytoplasmic tail, which are critical for its function in membrane fusion.
Recent studies have elucidated the crystal structure of the pre-fusion state of the G protein, revealing key structural features that facilitate its role in membrane fusion during viral entry. The protein exhibits a characteristic trimeric structure, essential for its fusogenic activity .
Vesicular stomatitis virus G peptide acetate participates in several biochemical reactions, primarily involving membrane fusion. Upon binding to host cell receptors, it undergoes conformational changes that promote the merging of viral and cellular membranes.
Technical Details:
The mechanism of action of vesicular stomatitis virus G peptide acetate involves several steps:
Studies indicate that vesicular stomatitis virus G protein can form fusogenic vesicles that enhance protein transfer between cells, demonstrating its potential in gene therapy applications .
Relevant analyses indicate that modifications to the peptide can enhance its stability and functionality in various applications .
Vesicular stomatitis virus G peptide acetate has significant scientific uses:
The versatility of this compound makes it invaluable in both basic research and therapeutic applications .
The conceptual foundation for pseudotyping emerged in the late 1990s, when virologists first demonstrated that replacing the native envelope protein of retroviruses with the vesicular stomatitis virus glycoprotein substantially expanded their cellular tropism. This innovation addressed a critical limitation of early retroviral vectors, which could only infect dividing cells expressing specific receptors. By 2000, pseudotyped lentiviruses incorporating this glycoprotein had become the benchmark for stable gene delivery in nondividing cells, including neurons and hematopoietic stem cells [5]. Subsequent decades witnessed systematic optimization across multiple vector platforms:
Table 1: Evolution of Pseudotyping Systems Utilizing Vesicular Stomatitis Virus Glycoprotein
Vector Platform | Key Innovation | Transduction Efficiency Gain | Primary Application |
---|---|---|---|
Retrovirus (1999) | Low-density lipoprotein receptor targeting | 100-fold increase in hematopoietic stem cells | Ex vivo gene therapy |
Lentivirus (2003) | Codon-optimized glycoprotein expression | 10^8–10^9 TU/mL | In vivo CNS gene delivery |
Baculovirus (2014) | polH promoter-driven expression | 70%–95% in HEK293 cells | Multiplexed CRISPR delivery |
Virus-like vesicles (2020) | Producer cell line engineering | Not quantified | Vaccine antigen presentation |
Despite these advances, historical development has been punctuated by empirical challenges. For example, the 2018 discovery that transmembrane domain substitutions impair fusion pore formation necessitated stringent sequence preservation in engineered constructs [4]. Furthermore, attempts to pseudotype Zika virus and other flaviviruses with the glycoprotein consistently failed due to incompatible assembly mechanisms, highlighting virological constraints [8].
The vesicular stomatitis virus glycoprotein orchestrates viral entry through a pH-dependent, multi-stage fusion mechanism classified as Class III. This process diverges significantly from Class I (influenza hemagglutinin) and Class II (flavivirus E) fusion proteins in both structural organization and activation kinetics.
Initial attachment occurs via high-affinity binding between the glycoprotein’s receptor-binding domain (Domain I) and phosphatidylserine moieties within low-density lipoprotein receptors on target cells. Following clathrin-mediated endocytosis, acidification within early endosomes triggers irreversible conformational rearrangements. Cryo-electron tomography studies confirm that at pH ≤ 6.5, the prefusion trimer (height: 8.5 nm) disassembles into monomeric intermediates that extend ∼19 nm toward the endosomal membrane [2] [9].
The fusion mechanism progresses through discrete structural transitions:
Table 2: Structural Transitions of Vesicular Stomatitis Virus Glycoprotein During Fusion
Conformational State | Key Structural Features | pH Sensitivity | Function |
---|---|---|---|
Prefusion trimer | Compact trimer; buried fusion loops | Stable at pH ≥ 7.0 | Receptor binding; virion protection |
Monomeric intermediate | Extended monomer; exposed fusion loops | pH 6.0–6.5 | Target membrane engagement |
Parallel dimer | Transient dimeric configuration | pH ≤ 6.0 | Fusion loop clustering |
Postfusion trimer | Six-helix bundle; fused membranes | Irreversible | Viral ribonucleoprotein release |
Notably, the transmembrane domain plays a nonstructural role in progression from hemifusion to full fusion. Substitution with heterologous transmembrane domains (e.g., influenza hemagglutinin) arrests fusion at the hemifusion stage, preventing content transfer despite proper fusion loop insertion [4]. This emphasizes the domain’s role in overcoming energetic barriers during pore expansion.
Despite three decades of engineering, fundamental and translational limitations persist in vesicular stomatitis virus glycoprotein applications. These knowledge gaps represent critical frontiers for molecular virology:
Hyperexpression of the glycoprotein—particularly under strong promoters like polH in baculovirus systems—induces endoplasmic reticulum stress and apoptosis in producer cells. A 2024 study demonstrated that reducing glycoprotein expression to 5% of conventional levels using alternative promoters (Orf-13, Orf-81) preserved transduction efficiency while eliminating cytotoxicity. This suggests previous expression paradigms exceeded the threshold required for functional virion incorporation [1]. Additionally, concentrated glycoprotein-pseudotyped baculovirus stocks exhibit rapid titer loss (50% within 72 hours at 4°C), attributed to envelope destabilization. Orf promoter-modified virions show enhanced stability, though the exact structural mechanism remains uncharacterized [1].
Empirical limitations hinder glycoprotein utilization in non-rhabdoviral systems:
Key unresolved questions include:
Innovative strategies are addressing these limitations:
These multidisciplinary efforts aim to transform vesicular stomatitis virus glycoprotein from an empirical tool into a rationally engineerable platform—one that balances the urgent need for efficient gene delivery with the biological constraints of cellular viability and vector stability. Resolution of these challenges will dictate the protein’s role in next-generation gene and cell therapies.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0